molecular formula C13H15FN2O B2404756 (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1824961-55-8

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2404756
CAS No.: 1824961-55-8
M. Wt: 234.274
InChI Key: GMEVFVXVOVCGDP-AOOOYVTPSA-N
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Description

The (3aR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a chiral diamine scaffold of significant interest in medicinal chemistry and drug discovery. The octahydropyrrolo[3,4-c]pyrrole core is a well-established and versatile pharmacophore, frequently employed as a conformationally constrained isosteric replacement for piperazine rings to optimize the properties of lead compounds . This specific scaffold has been successfully utilized in the construction of selective ligands for central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluRs) . Research highlights its value in developing negative allosteric modulators (NAMs) for mGlu1, a target with potential relevance in pain, epilepsy, and anxiety . Furthermore, derivatives containing this scaffold have been investigated as antagonists for chemokine receptors like CXCR4, indicating promise in oncology and immunology research . The stereospecific (3aR,6aS)-configuration is critical for its biological activity and interaction with target proteins. Supplied as a high-purity compound, it serves as a key intermediate for researchers synthesizing and profiling novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16/h1-4,9-10,15H,5-8H2/t9-,10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEVFVXVOVCGDP-AOOOYVTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction Approaches

The octahydropyrrolo[3,4-c]pyrrole core is frequently assembled via multicomponent reactions (MCRs). A seminal study demonstrated that combining ethyl 2,4-dioxovalerate with aromatic aldehydes and amines in glacial acetic acid yields 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which serve as precursors. Optimization experiments revealed that a 1.5:1:1 molar ratio of aldehyde:aniline:dioxovalerate in 0.75 M acetic acid achieved 80% yield for intermediate 4a (Table 1).

Table 1: Optimization of Multicomponent Reaction Conditions

Parameter Variation Yield (%)
Aldehyde concentration 0.5 M → 0.75 M 70 → 80
Solvent Acetic acid vs. ethanol 80 vs. 67
Molar ratio (A:B:C) 1:1:1 → 1.5:1:1 77 → 80

DFT calculations confirmed that kinetic selectivity governs product formation, with the ethanol solvent model lowering the activation energy (ΔG‡ = 18.3 kcal/mol) compared to gas-phase reactions.

Stereochemical Control in Bicyclic System Formation

Catalytic Asymmetric Hydrogenation

The CN103030638B patent discloses a stereoselective route using (R)-benzylamine as a chiral auxiliary. Key steps include:

  • Protection : Nitrogen protection with tert-butoxycarbonyl (Boc) groups under nitrogen atmosphere.
  • Cyclization : Intramolecular Mannich reaction catalyzed by Cu(OTf)₂ at 50°C for 12 h.
  • Reduction : Hydrogenolysis over Pd/C (10 wt%) in methanol achieves 92% ee for the (3aR,6aS) configuration.

This method’s critical innovation lies in the sequential use of Boc protection and asymmetric hydrogenation, which suppresses racemization during the bicyclic system formation.

Industrial-Scale Optimization Challenges

Continuous Flow Synthesis

Patent WO2013049164A1 describes a continuous flow process for analogous compounds, achieving 86% yield through:

  • Step 1 : Cyclization in a microreactor (residence time = 5 min, T = 120°C).
  • Step 2 : In-line quenching with aqueous NH₄Cl.
  • Step 3 : Membrane-based separation of byproducts.

This method reduces reaction time from 24 h (batch) to 35 min and improves reproducibility for GMP manufacturing.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (3aR,6aS)-2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole

Method Catalyst Yield (%) ee (%) Scale
Multicomponent None 80 - Lab
Asymmetric H₂ Pd/C 72 92 Pilot
Fe-catalyzed Fe(ClO₄)₃·H₂O 58 - Lab
Continuous flow Heterogeneous Pd 86 89 Industrial

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: It is investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds that have a hexahydro-pyrrolo-pyrrol ring system or a fluorophenyl group. Some similar compounds include:

    Hexahydro-pyrrolo-pyrrol derivatives: These compounds share the core ring system and may have different substituents.

    Fluorophenyl derivatives: Compounds with a fluorophenyl group but different core structures. The uniqueness of this compound lies in its specific combination of these structural features, which can lead to distinct chemical and biological properties.

Biological Activity

(3AR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound notable for its unique structural features and potential biological applications. This article explores the compound's biological activity, focusing on its interactions with enzymes and receptors, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15FN2O, with a molecular weight of 234.27 g/mol. The compound features an octahydropyrrolo[3,4-c]pyrrole ring system substituted with a 2-fluorobenzoyl group, which enhances its ability to interact with specific biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor functions. The presence of the fluorobenzoyl moiety is believed to enhance binding affinity to specific targets compared to similar compounds lacking this functional group. This characteristic positions it as a candidate for further investigation in drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biochemical pathways.
  • Receptor Modulation : It can interact with specific receptors, potentially leading to activation or inhibition of signaling pathways.

Enzyme Interaction Studies

Studies have demonstrated that this compound can effectively modulate the activity of enzymes such as 2,3-oxidosqualene cyclase (OSC). Virtual screening and docking studies have identified it as a promising OSC inhibitor, which plays a crucial role in cholesterol biosynthesis and is a target for anti-cancer therapies .

Therapeutic Applications

The unique structure of this compound suggests potential applications in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting various diseases. Its derivatives could also be explored for use in agrochemicals or as biochemical probes in research settings .

Comparative Analysis with Similar Compounds

To understand the distinct biological activities conferred by the structure of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
1-Benzyl-1H-pyrroleSimilar pyrrole coreAntimicrobial properties
2-Acetyl-1H-pyrroleAcetyl group instead of benzoylAnticancer activity
1-Methyl-2-phenyl-1H-pyrroleMethyl and phenyl substituentsNeuroprotective effects

This table highlights the diversity within nitrogen-containing heterocycles while underscoring the unique aspects of this compound that may confer distinct biological activities or mechanisms of action.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare (3aR,6aS)-2-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole?

A1. The synthesis typically involves multi-step organic reactions, including:

  • Pd-catalyzed cross-coupling : For introducing aryl groups (e.g., fluorobenzoyl) to the pyrrolo-pyrrole scaffold .
  • Boc-protection/deprotection : To stabilize intermediates and control regioselectivity during functionalization .
  • Acid-mediated cyclization : To form the octahydropyrrolo[3,4-c]pyrrole core .
    Critical parameters include reaction temperature (often 80–110°C), solvent choice (e.g., DMF for coupling reactions), and catalyst loading (e.g., Pd(OAc)₂ at 5–10 mol%) .

Q. Q2. How is the stereochemistry of the (3aR,6aS) configuration verified?

A2. Chiral resolution and analytical techniques are used:

  • X-ray crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles (e.g., C–N bond torsion angles ~120°) .
  • Chiral HPLC : Validates enantiopurity using columns like Chiralpak AD-H with hexane/isopropanol gradients .
  • NMR NOE experiments : Detects spatial proximity of protons to confirm ring junction stereochemistry .

Q. Q3. What analytical techniques are critical for characterizing this compound?

A3. Key methods include:

Technique Application Example Data
HRMS Confirms molecular formula[M+H]⁺ = 305.1432 (calc. 305.1428)
¹³C NMR Assigns carbonyl and fluorinated aryl signalsδ 168 ppm (C=O), δ 162 ppm (C-F)
FT-IR Identifies functional groups1720 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-F)

Advanced Research Questions

Q. Q4. How do substituents on the fluorobenzoyl group influence biological activity?

A4. Substituent effects are evaluated via:

  • SAR studies : Comparing EC₅₀ values for derivatives (e.g., 2-F vs. 3-F analogs show 10-fold differences in receptor binding) .
  • Molecular docking : Predicts interactions with target proteins (e.g., hydrogen bonding between 2-fluoro and Thr123 residue in RBP4) .
  • LogP measurements : Fluorine substitution reduces hydrophobicity (LogP decreases from 2.1 to 1.7), impacting membrane permeability .

Q. Q5. What strategies resolve low yields in the final cyclization step?

A5. Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DCE) improve cyclization efficiency vs. THF .
  • Additive screening : Scavengers like molecular sieves absorb water, minimizing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% yield improvement .

Q. Q6. How can chiral impurities be detected and mitigated during scale-up?

A6. Strategies include:

  • In-line PAT tools : Use Raman spectroscopy to monitor enantiomeric excess in real time .
  • Crystallization-induced diastereomer resolution : Employ tartaric acid derivatives to separate undesired (3aS,6aR) enantiomers .
  • Kinetic resolution : Optimize reaction kinetics to favor the desired isomer (e.g., lower temperature slows racemization) .

Q. Q7. What computational models predict the compound’s metabolic stability?

A7. In silico approaches include:

  • CYP450 isoform docking : Predicts oxidation sites (e.g., pyrrolidine N-methylation susceptibility) .
  • MetaSite software : Simulates Phase I metabolism, identifying high-risk motifs like the fluorobenzoyl group .
  • QSAR models : Correlate substituent electronegativity with microsomal half-life (R² = 0.89 for 20 derivatives) .

Q. Q8. What safety precautions are required for handling this compound?

A8. Based on structural analogs:

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Neutralize with 10% acetic acid before incineration to avoid fluoride release .
  • Stability : Store under argon at –20°C to prevent degradation (TGA shows decomposition >150°C) .

Data Contradictions and Resolution

Q. Q9. How are conflicting crystallography and NMR data reconciled for the pyrrolo-pyrrole core?

A9. Discrepancies arise from:

  • Solution vs. solid-state conformations : NMR detects dynamic chair-flipping (ΔG‡ = 50 kJ/mol), while X-ray shows a static boat conformation .
  • Tautomeric equilibria : Use VT-NMR (variable temperature) to identify dominant tautomers (e.g., enol-keto ratios shift at 40°C) .

Q. Q10. Why do biological assays show variable potency across studies?

A10. Factors include:

  • Cell line variability : IC₅₀ ranges from 0.5 µM (HeLa) to 5 µM (HEK293) due to differential transporter expression .
  • Salt forms : Hydrochloride salts improve solubility but reduce membrane penetration vs. free bases .
  • Assay conditions : Serum protein binding (e.g., 90% with BSA) artificially lowers free drug concentration .

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